![molecular formula C10H16O3 B3244252 1-{1,4-Dioxaspiro[4.5]decan-6-yl}ethanone CAS No. 16111-99-2](/img/structure/B3244252.png)
1-{1,4-Dioxaspiro[4.5]decan-6-yl}ethanone
Overview
Description
1-{1,4-Dioxaspiro[4.5]decan-6-yl}ethanone , also known by its CAS Number 35477-39-5 , is a chemical compound with the linear formula C10H16O3 . It falls within the class of spiro compounds, characterized by a unique spirocyclic structure containing a dioxaspirodecane ring. The compound’s molecular weight is approximately 184.24 g/mol .
Synthesis Analysis
The synthesis of 1-{1,4-Dioxaspiro[4.5]decan-6-yl}ethanone involves several steps. One approach includes the transformation of 6-(1-Iodovinyl)-1,4-dioxaspiro[4.5]decane , which is obtained from 2-acetylcyclohexanone via ethylene ketal formation, hydrazone formation, and subsequent iodination. Aminocarbonylation in the presence of a palladium-phosphine precatalyst leads to the desired product .
Molecular Structure Analysis
The compound’s molecular structure consists of a six-membered dioxaspirodecane ring fused to an ethanone group. The spirocyclic nature of the molecule contributes to its unique properties and reactivity .
Chemical Reactions Analysis
1-{1,4-Dioxaspiro[4.5]decan-6-yl}ethanone may participate in various chemical reactions, including nucleophilic additions, acylations, and ring-opening reactions. Its reactivity depends on the electrophilic character of the carbonyl group and the spirocyclic ring strain .
Physical And Chemical Properties Analysis
Safety and Hazards
properties
IUPAC Name |
1-(1,4-dioxaspiro[4.5]decan-6-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-8(11)9-4-2-3-5-10(9)12-6-7-13-10/h9H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDPRMAAGLFEDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCCC12OCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1,4-Dioxaspiro[4.5]decan-6-yl}ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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